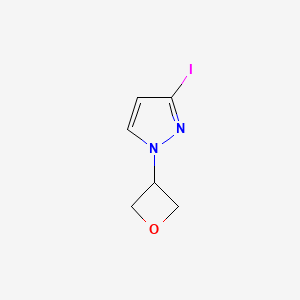

3-iodo-1-(oxetan-3-yl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7IN2O |

|---|---|

Molekulargewicht |

250.04 g/mol |

IUPAC-Name |

3-iodo-1-(oxetan-3-yl)pyrazole |

InChI |

InChI=1S/C6H7IN2O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2 |

InChI-Schlüssel |

MSPWYXPROWLRKF-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)N2C=CC(=N2)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemo Selective Routes for 3 Iodo 1 Oxetan 3 Yl 1h Pyrazole and Its Precursors

De Novo Pyrazole (B372694) Ring Construction Incorporating Oxetane (B1205548) Scaffolds

The foundational step in the synthesis of 3-iodo-1-(oxetan-3-yl)-1H-pyrazole is the formation of the pyrazole ring itself, ideally with the oxetane substituent already in place. This can be achieved through several de novo strategies.

Cycloaddition Strategies for the Formation of the 1H-Pyrazole Core

Cycloaddition reactions represent a powerful and convergent approach to the synthesis of pyrazole rings. nih.govrsc.org The most common strategy involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. chim.it In the context of synthesizing an oxetane-substituted pyrazole, this would typically involve a reaction between an oxetane-containing alkyne or alkene and a diazo compound or a nitrile imine. rsc.orgchim.it

For instance, a plausible route could involve the reaction of an oxetane-derived alkyne with a diazo compound. The regioselectivity of this reaction is a critical consideration, as it determines the substitution pattern on the resulting pyrazole ring. The reaction of diazo compounds with alkynes is known to proceed readily upon heating, often under solvent-free conditions, to afford pyrazoles in high yields. rsc.org

Another key cycloaddition strategy is the reaction of nitrile oxides with alkenes or alkynes to form isoxazolines or isoxazoles, respectively, which can then be converted to pyrazoles. nih.gov An intramolecular version of this reaction, the intramolecular nitrile oxide cycloaddition (INOC), has been used to create fused pyrazole systems. nih.gov

Condensation and Annulation Reactions Employing Oxetane-Derived Building Blocks

Condensation reactions provide a classical and versatile method for constructing the pyrazole core. mdpi.comresearchgate.netdergipark.org.tr The most prevalent approach is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.commdpi.comresearchgate.net To incorporate the oxetane moiety from the outset, one of the reactants would need to bear this substituent.

For example, an oxetane-substituted hydrazine could be condensed with a suitable 1,3-dicarbonyl compound. The regioselectivity of this condensation is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. researchgate.net

Alternatively, enaminones can serve as versatile building blocks for pyrazole synthesis. nih.gov An oxetane-containing enaminone could react with hydrazine to yield the desired pyrazole scaffold. These reactions often proceed through the initial formation of a non-isolable hydrazonal intermediate, which then undergoes cyclization and elimination to afford the aromatic pyrazole ring. nih.gov Annulation reactions, such as the stereoselective (3 + 2) annulation between pyrazolones and other heterocycles, also offer a pathway to complex pyrazole-fused systems. rsc.org

| Reaction Type | Key Reactants | Advantages | Challenges |

| [3+2] Cycloaddition | Oxetane-alkyne + Diazo compound | High efficiency, atom economy | Control of regioselectivity |

| Condensation | Oxetane-hydrazine + 1,3-Dicarbonyl | Readily available starting materials | Potential for isomeric mixtures |

| Enaminone Reaction | Oxetane-enaminone + Hydrazine | Versatility of enaminone precursors | Multi-step synthesis of the enaminone |

| Annulation | Pyrazolone + Heterocyclic partner | Access to complex fused systems | Substrate scope limitations |

Functionalization of Precursor Pyrazoles: Installation of the C3-Iodo-Substituent

Once the 1-(oxetan-3-yl)-1H-pyrazole core is assembled, the next critical step is the regioselective introduction of the iodine atom at the C3 position.

Direct Halogenation Techniques at the C3 Position

Direct C-H iodination of the pyrazole ring is a common strategy. However, the inherent reactivity of the pyrazole ring often leads to halogenation at the more electron-rich C4 position. researchgate.netresearchgate.net Therefore, achieving selective C3-iodination often requires specific strategies.

One approach involves the use of a directing group or the manipulation of electronic effects within the pyrazole ring. Another method is the direct iodination of a pre-functionalized pyrazole. For instance, if the C3 position is activated, electrophilic iodination can be directed to this site. Reagents such as N-iodosuccinimide (NIS), iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide, or a combination of potassium iodate (B108269) and a catalyst have been employed for the iodination of pyrazoles. researchgate.netnih.govbeilstein-archives.org The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity. researchgate.netnih.gov

Recent methods have also explored the use of in-situ generated nitrogen triiodide for the iodination of pyrazole derivatives, offering a potentially rapid and inexpensive alternative. sciforum.net

| Iodinating Agent | Conditions | Selectivity | Reference |

| N-Iodosuccinimide (NIS) | Various solvents, room temp. | Often favors C4, can be directed | nih.govbeilstein-archives.org |

| I₂ / Ceric Ammonium Nitrate (CAN) | MeCN, reflux | Can achieve C4 or C5 selectivity | nih.gov |

| I₂ / Hydrogen Peroxide | Water | "Green" conditions, typically C4 | researchgate.net |

| KIO₃ / (PhSe)₂ | Acidic conditions | Selective C4-iodination | nih.gov |

| Nitrogen Triiodide (in situ) | Not specified | C-I bond formation | sciforum.net |

Strategies for Halogen Exchange and Transformation

An alternative to direct iodination is a halogen exchange reaction, often referred to as a Finkelstein-type reaction. This involves the conversion of a more readily available C3-bromo or C3-chloro pyrazole derivative into the corresponding iodo compound. This transformation is typically achieved by treating the halo-pyrazole with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), often in the presence of a copper catalyst and a suitable ligand. acs.org The choice of solvent and the nature of the halide salt can significantly influence the reaction rate and equilibrium conversion. acs.org

Another strategy involves the transformation of other functional groups at the C3 position into an iodo substituent. For example, a C3-amino group can be converted to an iodo group via a Sandmeyer-type reaction, although this is less common for pyrazoles.

Synthesis of the Oxetan-3-yl Moiety and its Regioselective Coupling to the Pyrazole Nitrogen

The oxetane ring is a strained four-membered heterocycle, and its synthesis requires specific methodologies. Common strategies for constructing the oxetane ring include the Williamson ether synthesis from a suitable 1,3-diol derivative or the photochemical Paternò-Büchi reaction between a carbonyl compound and an alkene. researchgate.netcolumbia.edu Methyleneoxetanes are also valuable building blocks that allow for the construction of oxetane-containing molecules through various organic reactions. enamine.net

Once a suitable oxetane precursor, such as oxetan-3-one or a 3-halooxetane, is obtained, it can be coupled to the pyrazole nitrogen. The N-alkylation of pyrazoles is a well-established reaction. nih.gov To ensure regioselectivity, particularly with unsymmetrically substituted pyrazoles, one of the nitrogen atoms may need to be protected. The reaction of the pyrazole with an appropriate oxetane electrophile, often in the presence of a base, leads to the formation of the desired N-substituted pyrazole. nih.gov The regioselectivity of this alkylation can be influenced by the nature of the substituents on the pyrazole ring and the reaction conditions. rsc.org

In some cases, the entire 1-(oxetan-3-yl)-1H-pyrazole scaffold can be constructed in a one-pot fashion, for example, by reacting an oxetane-containing building block in a multi-component reaction. mdpi.com

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The synthesis of this compound presents a significant challenge in terms of regioselectivity, which is the controlled formation of one constitutional isomer over others. The primary hurdles are the precise placement of the iodo substituent at the C3 position and the oxetan-3-yl group at the N1 position of the pyrazole ring. Stereochemical considerations are less of a concern in this specific case, as the parent oxetan-3-yl moiety is achiral.

A prevalent and effective strategy to achieve the desired regiochemistry involves a multi-step approach. This typically begins with the synthesis of a pre-functionalized pyrazole core, such as 3-iodo-1H-pyrazole. This intermediate is then subjected to an N-alkylation reaction with a suitable oxetane-based electrophile.

The regioselectivity of the N-alkylation step is a critical factor, as the reaction can potentially yield two different isomers: the desired N1-substituted product and the undesired N2-substituted counterpart. The outcome of this reaction is highly dependent on several factors, including the nature of the solvent, the base used, and the protecting groups employed. umich.eduarkat-usa.org For instance, the use of specific protecting groups on the pyrazole nitrogen can direct the alkylation to the desired position, which can then be deprotected to yield the final product. umich.eduarkat-usa.org

An alternative approach to ensure regiocontrol is through a one-pot, three-component condensation reaction. nih.gov This method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, where the substituents on the starting materials guide the cyclization to form the desired N1-substituted pyrazole. nih.govnih.gov The regioselectivity in such reactions is often governed by the differential reactivity of the carbonyl groups in the 1,3-dicarbonyl component and the electronic and steric properties of the substituents on the hydrazine. nih.gov Studies on related pyrazole syntheses have demonstrated that using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine may lead to the 1,5-regioisomer. acs.org

Table 1: Factors Influencing Regioselectivity in the Synthesis of N1-Substituted Pyrazoles

| Factor | Influence on Regioselectivity | References |

| Reaction Pathway | Stepwise synthesis with a pre-functionalized pyrazole allows for controlled introduction of substituents. | umich.eduarkat-usa.org |

| Protecting Groups | Can be used to block one nitrogen atom, directing alkylation to the desired position. | umich.eduarkat-usa.org |

| Hydrazine Source | The use of hydrazine hydrochlorides versus free hydrazines can favor different regioisomers. | acs.org |

| Reaction Conditions | Solvent, temperature, and the choice of base can significantly impact the isomeric ratio. | nih.govnih.gov |

| Substituent Effects | Electronic and steric properties of substituents on the starting materials guide the cyclization process. | nih.gov |

Green Chemistry Principles and Scalable Synthesis Considerations for this compound

The principles of green chemistry and the demands of scalable synthesis are increasingly integral to modern synthetic chemistry, aiming to create processes that are not only efficient but also environmentally benign and economically viable.

From a green chemistry perspective, the synthesis of this compound can be optimized in several ways. A key area for improvement is the iodination step. Traditional iodination methods often employ harsh reagents and produce significant waste. Greener alternatives have been developed, such as the use of molecular iodine with hydrogen peroxide in water, a system that generates water as the only byproduct. researchgate.net Another innovative and green approach is the in-situ formation of nitrogen triiodide for the C-I bond formation on pyrazole derivatives, which is presented as a rapid and non-expensive iodination procedure. sciforum.net

Further adherence to green chemistry principles can be achieved by minimizing the use of hazardous solvents, reducing the number of synthetic steps through one-pot reactions, and designing energy-efficient processes. nih.govthieme-connect.com The use of catalytic amounts of reagents instead of stoichiometric amounts is another cornerstone of green chemistry that can be applied to pyrazole synthesis. jetir.org

For the synthesis to be scalable, several factors must be considered. A robust and high-yielding process is essential for large-scale production. The development of a practical and scalable process for related pyrazole derivatives has been described, highlighting the importance of a multi-step sequence that delivers high chemical and isomeric purity. nih.gov The use of readily available and inexpensive starting materials is also crucial for the economic feasibility of a large-scale synthesis. Furthermore, the protocol should be safe and amenable to standard industrial equipment. While not explicitly detailed for this specific molecule, the principles of developing scalable syntheses for other heterocyclic compounds, such as oxazoles, can be applied, focusing on robust reactions with broad substrate scope and good functional group tolerance. nih.gov The potential for continuous flow chemistry could also be explored to enhance safety, efficiency, and scalability.

Table 2: Application of Green Chemistry Principles and Scalability Considerations

| Principle/Consideration | Application in the Synthesis of this compound | References |

| Waste Prevention | Utilizing one-pot syntheses to reduce intermediate isolation and purification steps. | nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | jetir.org |

| Less Hazardous Chemical Syntheses | Employing greener iodination methods, such as I₂/H₂O₂ in water or in-situ nitrogen triiodide. | researchgate.netsciforum.net |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents as the reaction medium. | researchgate.netthieme-connect.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | thieme-connect.com |

| Use of Catalysis | Preferring catalytic reagents over stoichiometric ones to minimize waste. | jetir.org |

| Scalability | Ensuring the process is high-yielding, uses cost-effective starting materials, and is safe for large-scale production. | nih.govnih.gov |

Reaction Chemistry and Transformational Potential of 3 Iodo 1 Oxetan 3 Yl 1h Pyrazole

Reactivity of the C3-Iodo Group

The carbon-iodine bond at the C3 position of the pyrazole (B372694) ring is a key site for synthetic manipulation. The electron-deficient nature of the pyrazole ring, coupled with the good leaving group ability of the iodide, facilitates a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the generation of organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C3-iodo group of 3-iodo-1-(oxetan-3-yl)-1H-pyrazole serves as an excellent electrophilic partner in these transformations. researchgate.net A range of coupling reactions, including the Suzuki-Miyaura, Sonogashira, Stille, Heck, and Negishi reactions, can be employed to introduce diverse substituents at this position.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond by reacting the iodo-pyrazole with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds and can be applied to introduce various aryl or heteroaryl groups at the C3 position.

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between the iodo-pyrazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction provides access to 3-alkynyl-1-(oxetan-3-yl)-1H-pyrazoles, which are valuable intermediates for further transformations. arkat-usa.orgumich.eduresearchgate.net The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

The Stille coupling utilizes an organotin reagent to form a C-C bond with the iodo-pyrazole. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of the iodo-pyrazole with an alkene to form a new C-C bond, yielding a 3-alkenyl-1-(oxetan-3-yl)-1H-pyrazole. clockss.org

The Negishi coupling employs an organozinc reagent for the C-C bond formation. researchgate.netuwindsor.ca This reaction is known for its high reactivity and functional group tolerance. uwindsor.ca

Beyond C-C bond formation, palladium-catalyzed reactions can also be utilized for the construction of C-N and C-O bonds. For instance, the Buchwald-Hartwig amination allows for the coupling of the iodo-pyrazole with amines to form 3-amino-1-(oxetan-3-yl)-1H-pyrazoles. Similarly, coupling with alcohols or phenols can lead to the corresponding ethers.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu co-catalyst, Base |

| Stille | Organotin Reagent | C-C | Pd catalyst |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Negishi | Organozinc Reagent | C-C | Pd catalyst |

| Buchwald-Hartwig | Amine/Alcohol | C-N/C-O | Pd catalyst, Ligand, Base |

While less common than palladium-catalyzed reactions for aryl iodides, direct nucleophilic aromatic substitution (SNAr) on the iodo-pyrazole system can occur, particularly if the pyrazole ring is further activated by electron-withdrawing groups. However, such reactions often require harsh conditions.

The C3-iodo group can undergo metal-halogen exchange, a fundamental reaction in organometallic chemistry. wikipedia.org This typically involves treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. wikipedia.orgprinceton.edu This reaction generates a new organolithium species, 1-(oxetan-3-yl)-1H-pyrazol-3-yl-lithium. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the C3 position. The rate of this exchange generally follows the trend of I > Br > Cl. princeton.edu

For example, quenching the lithiated pyrazole with carbon dioxide would yield the corresponding carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This two-step sequence of metal-halogen exchange followed by electrophilic trapping provides a versatile alternative to cross-coupling reactions for the functionalization of the pyrazole core.

Reactions Involving the Oxetane (B1205548) Ring System

The oxetane ring in this compound is a strained four-membered ether that can undergo a variety of transformations, most notably ring-opening reactions. acs.orgnih.gov These reactions are driven by the release of ring strain and can be initiated by a range of reagents, leading to the formation of highly functionalized acyclic products. researchgate.nettandfonline.com

The ring-opening of oxetanes can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile. researchgate.nettandfonline.com Under acidic conditions, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. Lewis acids can also be employed to activate the oxetane ring. illinois.edu The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn In many cases, the nucleophile will attack the less sterically hindered carbon of the oxetane ring.

A wide variety of nucleophiles can be used to open the oxetane ring, including halides, amines, thiols, and carbon nucleophiles. researchgate.nettandfonline.com For instance, reaction with a hydrohalic acid (e.g., HCl, HBr) would lead to the formation of a 3-halo-1-(3-hydroxypropyl)pyrazole. The resulting primary alcohol can then be further functionalized.

The synthetic applications of oxetane ring-opening are extensive, providing access to 1,3-difunctionalized compounds that are valuable intermediates in medicinal chemistry and materials science. researchgate.nettandfonline.com

Table 2: Examples of Oxetane Ring-Opening Reactions

| Reagent | Product Type |

|---|---|

| Hydrohalic Acid (e.g., HCl) | 1,3-Haloalcohol |

| Amine (e.g., RNH2) | 1,3-Aminoalcohol |

| Thiol (e.g., RSH) | 1,3-Thioalcohol |

| Organometallic Reagent (e.g., RLi) | 1,3-Diol (after workup) |

While ring-opening is the most common reaction of the oxetane moiety, it is also possible to perform functional group interconversions while keeping the ring intact, although this is less common for an unsubstituted oxetane. If the oxetane ring were to bear other functional groups, these could potentially be modified. For the parent this compound, the primary focus of reactivity on the oxetane ring remains its ring-opening.

Reactivity of the Pyrazole Nitrogen Atoms: N-Functionalization and Aromatic Transformations

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. In this compound, the N1 position is substituted by the oxetanyl group. This leaves the pyridine-like N2 nitrogen atom as a potential site for further functionalization.

N-Functionalization

The N1-substituted pyrazole structure prevents simple N-alkylation or N-acylation that is common for NH-pyrazoles. However, the sp2-hybridized N2 nitrogen retains a lone pair of electrons and can act as a nucleophile or a base. nih.gov The most probable reaction at this site is quaternization. This reaction involves the alkylation of the N2 nitrogen to form a pyrazolium (B1228807) salt. Such reactions are a general feature of N-substituted pyrazoles and typically occur when treated with reactive alkylating agents like alkyl halides or triflates. lookchem.com The steric hindrance around the N2 position, influenced by the N1-oxetanyl group and the C5-hydrogen, would be a key factor in determining the feasibility and rate of such a reaction. lookchem.comresearchgate.net

Aromatic Transformations

The C3-iodo substituent is the most reactive site for aromatic transformations, particularly for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in catalytic cycles. wikipedia.org

The Sonogashira coupling is a prominent example of such a transformation, used to form carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org While no specific examples exist for this compound, extensive research on the Sonogashira coupling of analogous 1-substituted-3-iodo-1H-pyrazoles demonstrates the viability of this reaction. arkat-usa.orgresearchgate.net In these studies, N-protected 3-iodopyrazoles were successfully coupled with terminal alkynes like phenylacetylene (B144264) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) in the presence of an amine base such as triethylamine. arkat-usa.orgresearchgate.net

These reactions are generally high-yielding and tolerant of various functional groups. arkat-usa.org It is highly probable that this compound would undergo similar transformations, providing a direct route to 3-alkynyl-1-(oxetan-3-yl)-1H-pyrazoles. These products could serve as valuable intermediates for further cyclization or functionalization. arkat-usa.org

Below is a table of representative Sonogashira reactions performed on a closely related analogue, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, which highlights the expected reaction conditions and yields.

| Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 89 | arkat-usa.org |

| 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | 1-(1-ethoxyethyl)-4-iodo-3-(phenylethynyl)-1H-pyrazole | 85 | arkat-usa.org |

| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | Ethyl 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carboxylate | 94 | arkat-usa.org |

Pericyclic and Rearrangement Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a reorganization of σ and π electrons without the formation of intermediates. msu.edulibretexts.org They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduadichemistry.com

Currently, there is no specific literature describing the participation of this compound in pericyclic reactions. While the pyrazole ring itself is aromatic and generally stable, its substituents could potentially engage in such transformations under specific (typically thermal or photochemical) conditions. msu.edu

Similarly, rearrangement reactions, which involve the migration of an atom or group within a molecule, are known for many heterocyclic systems. libretexts.org For instance, rearrangements like the Curtius or Hofmann rearrangement can be used to synthesize amines from carboxylic acid derivatives, and other rearrangements like the Beckmann or Wolff rearrangements are also prominent in organic synthesis. libretexts.orgmasterorganicchemistry.comyoutube.com Some pyrazole syntheses have been shown to proceed via a researchgate.netnih.gov-sigmatropic rearrangement as a key step. researchgate.net However, the application of these reactions to a pre-formed scaffold like this compound has not been reported. The stability of the pyrazole and oxetane rings under the conditions required for many classical rearrangements would be a critical consideration.

Multi-component and Cascade Reactions Utilizing this compound as a Component

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient for building molecular complexity. nih.govnih.gov Cascade reactions involve a sequence of two or more intramolecular transformations that occur sequentially in one pot, often triggered by a single event. nih.gov

While MCRs are widely used for the synthesis of pyrazole rings from acyclic precursors, nih.govmdpi.com the use of a pre-functionalized molecule like this compound as a building block in subsequent MCRs or cascade reactions represents a significant area of potential.

The C3-iodo group is an ideal handle for initiating a cascade sequence. For example, a palladium-catalyzed coupling reaction (e.g., Sonogashira or Heck) could install a new functional group at the 3-position. This newly installed group could be designed to subsequently react with another part of the molecule, such as the oxetane ring or the N2 position of the pyrazole, in an intramolecular fashion. Research on related iodopyrazoles has shown that Sonogashira products can be designed to undergo further intramolecular cyclization reactions. arkat-usa.org

A hypothetical cascade could involve:

Initial Cross-Coupling: A Sonogashira coupling of this compound with an alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group).

Intramolecular Cyclization: Under acidic or basic conditions, the nucleophilic group could attack the strained oxetane ring, leading to a ring-opening and the formation of a new, larger heterocyclic ring fused to the pyrazole system. The reactivity of oxetanes, including their propensity for ring-opening reactions, is well-documented. nih.govbeilstein-journals.org

Such a strategy would allow for the rapid construction of complex, polycyclic scaffolds based on the 1-(oxetan-3-yl)-1H-pyrazole core, demonstrating the potential of this compound as a versatile component in advanced synthetic methodologies.

Computational and Theoretical Investigations of 3 Iodo 1 Oxetan 3 Yl 1h Pyrazole

Electronic Structure, Bonding Characteristics, and Aromaticity Analysis

The electronic nature of 3-iodo-1-(oxetan-3-yl)-1H-pyrazole is primarily defined by the interplay between the pyrazole (B372694) ring, the oxetane (B1205548) substituent, and the iodine atom. The pyrazole ring is a π-excessive aromatic heterocycle. mdpi.com Computational models can map the electron density distribution, highlighting the electronegative nitrogen atoms and the electron-withdrawing effect of the iodine atom at the 3-position.

Bonding and Aromaticity: The aromaticity of the pyrazole core is a subject of theoretical interest. While generally considered aromatic, studies on related pyrazoles suggest that the N-N single bond can exhibit less delocalization compared to the other bonds within the ring, a feature that computational bond order analysis can quantify. researchgate.net Aromaticity can be assessed using various computational indicators, including the Nucleus-Independent Chemical Shift (NICS) and the multi-center index (MCI). For pyrazole itself, these calculations typically confirm its aromatic character, though this can be modulated by substituents. beilstein-journals.org The fusion of a 3D system like an oxetane ring can influence the planarity and, consequently, the π-orbital overlap of the pyrazole ring, potentially altering its degree of aromaticity. beilstein-journals.org

Table 1: Illustrative Calculated Electronic Properties

| Property | Predicted Value Range | Computational Method | Significance |

| Dipole Moment | 2.0 - 4.0 D | DFT (e.g., B3LYP/6-31G(d)) | Indicates overall molecular polarity, influencing solubility and intermolecular forces. |

| HOMO Energy | -6.5 to -7.5 eV | DFT | Relates to the molecule's ability to donate electrons in reactions. |

| LUMO Energy | -1.0 to -2.0 eV | DFT | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity and electronic transition energy. nih.gov |

| NICS(0) for Pyrazole Ring | -7 to -9 ppm | GIAO-DFT | A negative value indicates diatropic ring current, a hallmark of aromaticity. beilstein-journals.org |

| N-N Bond Order | ~1.1 - 1.3 | Natural Bond Orbital (NBO) Analysis | Quantifies the single-bond character of the nitrogen-nitrogen linkage. researchgate.net |

Note: These values are illustrative and based on typical calculations for substituted pyrazoles. Specific values for this compound would require dedicated computation.

Conformational Preferences and Dynamic Behavior of the Oxetane and Pyrazole Rings

The linkage between the flat pyrazole ring and the puckered, four-membered oxetane ring introduces conformational flexibility. The oxetane ring is not planar and undergoes a dynamic puckering motion. Computational potential energy surface (PES) scans are employed to identify the most stable conformations (global and local minima) and the energy barriers between them. These calculations typically involve rotating the dihedral angle formed by the C-N bond connecting the two rings.

The preferred orientation of the oxetane ring relative to the pyrazole is determined by a balance of steric hindrance and subtle electronic interactions, such as hyperconjugation. nih.gov Molecular dynamics simulations can provide further insight into the dynamic behavior of both rings at finite temperatures, revealing the accessible conformational space and the timescale of ring puckering and substituent rotation. nih.gov

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis, Mass Spectrometry Fragmentation Patterns)

Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. jocpr.com These calculations can help assign specific peaks to individual atoms in the molecule, which can be ambiguous from experiments alone, especially for the protons on the oxetane ring.

IR Spectroscopy: Vibrational frequencies from IR spectroscopy can be computed by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield a set of vibrational modes and their corresponding intensities, which can be compared with experimental spectra. Key predicted vibrations would include C-H stretching, C=C and C=N stretching in the pyrazole ring, C-O-C stretching of the oxetane, and the C-I stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to UV-Vis absorption peaks. researchgate.net For pyrazole derivatives, these transitions are typically π → π* in nature. globalresearchonline.net

Mass Spectrometry: While direct prediction of a full fragmentation pattern is complex, computational methods can calculate bond dissociation energies. This helps to rationalize the observed fragmentation patterns in mass spectrometry by identifying the weakest bonds that are most likely to break upon ionization. For this compound, likely initial fragmentation pathways would involve the loss of the oxetane moiety or the iodine atom.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Approximate Value/Region | Significance |

| ¹³C NMR | Pyrazole C3 (C-I) | 85 - 95 ppm | The carbon atom bearing the heavy iodine atom is significantly shielded. arkat-usa.org |

| ¹³C NMR | Pyrazole C4, C5 | 105 - 145 ppm | Typical range for pyrazole ring carbons. arkat-usa.org |

| ¹H NMR | Pyrazole H4, H5 | 6.5 - 8.0 ppm | Aromatic protons on the pyrazole ring. arkat-usa.org |

| IR | C-I Stretch | 500 - 600 cm⁻¹ | Characteristic low-frequency vibration for the carbon-iodine bond. |

| IR | Oxetane C-O-C Stretch | 950 - 1000 cm⁻¹ | Signature vibration for the strained ether ring. |

| UV-Vis (λmax) | π → π* Transition | 210 - 230 nm | Main electronic absorption band, typical for the pyrazole chromophore. nist.gov |

Note: Values are estimations based on data for analogous iodo- and oxetane-substituted pyrazoles and require specific computation for confirmation.

Reaction Mechanism Elucidation and Transition State Analysis for Transformations of this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key transformation of interest is the palladium-catalyzed Sonogashira cross-coupling, a common reaction for iodo-aromatic compounds. arkat-usa.org

Theoretical studies can model the entire catalytic cycle, including:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-I bond.

Transmetalation: The transfer of the alkyne group from copper to palladium.

Reductive Elimination: The final step that forms the new C-C bond and regenerates the Pd(0) catalyst.

By locating the transition state structures for each elementary step and calculating their corresponding activation energies, computational chemists can determine the rate-limiting step of the reaction and understand how substituents on the pyrazole or the catalyst influence the reaction efficiency. mdpi.comnih.gov Similar studies could be applied to other potential transformations, such as hypervalent iodine-mediated reactions. chemrxiv.orgrsc.org

Intermolecular Interactions, Hydrogen Bonding, and Crystal Lattice Predictions

In the solid state, molecules of this compound will arrange into a crystal lattice. The nature of this packing is governed by intermolecular forces. While this molecule lacks a classic hydrogen bond donor like an N-H group, it can act as a hydrogen bond acceptor at several sites: the N2 atom of the pyrazole ring and the oxygen atom of the oxetane ring. nih.govnih.gov

Computational methods can predict these interactions:

Molecular Electrostatic Potential (MEP) Maps: These visualize the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule, indicating likely sites for intermolecular interactions.

Crystal Structure Prediction (CSP): This is a computationally intensive field that aims to predict the most stable crystal packing arrangement (polymorph) from the molecular structure alone. acs.org These methods generate thousands of plausible crystal structures and rank them by their calculated lattice energies. Neural network approaches have also been used to predict secondary structures in pyrazole crystals based on hydrogen-bonding patterns. acs.orgacs.org

Molecular Docking and Ligand-Receptor Interaction Simulations (Focus on computational methodology for chemical interactions)

Given that many pyrazole derivatives exhibit biological activity, molecular docking is a standard computational technique to predict how this compound might bind to a biological target, such as an enzyme active site. acs.orgnih.govnih.gov

The computational methodology involves several key steps:

Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Computational tools are used to add hydrogen atoms and assign partial charges. nih.gov The 3D structure of the ligand (this compound) is generated and its energy is minimized.

Defining the Binding Site: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. nih.gov

Docking Simulation: A program like AutoDock or GLIDE systematically samples a large number of possible conformations and orientations of the ligand within the binding site. nih.govnih.govijpbs.com

Scoring and Analysis: Each generated pose is assigned a score (e.g., binding energy) that estimates the binding affinity. nih.gov The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.govmdpi.com

Molecular dynamics (MD) simulations can then be run on the best-ranked ligand-protein complex to assess the stability of the predicted binding pose over time. nih.gov

Role of 3 Iodo 1 Oxetan 3 Yl 1h Pyrazole As a Versatile Synthetic Scaffold and Chemical Probe

Building Block for the Construction of Complex Heterocyclic Architectures

The 3-iodo-1-(oxetan-3-yl)-1H-pyrazole molecule is a highly valuable building block for the synthesis of complex heterocyclic structures, primarily due to the strategic placement of the iodine atom on the pyrazole (B372694) ring. This iodo-substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govresearchgate.net

The carbon-iodine bond at the C3-position of the pyrazole is particularly amenable to reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. bas.bgmdpi.comnih.gov These reactions allow for the facile formation of new carbon-carbon and carbon-nitrogen bonds, enabling the assembly of intricate molecular architectures from relatively simple precursors. For instance, in a Suzuki-Miyaura coupling, the iodo group can be readily displaced by a wide range of aryl or heteroaryl boronic acids, leading to the formation of 3-aryl- or 3-heteroaryl-1-(oxetan-3-yl)-1H-pyrazoles. bas.bgnih.gov This approach is a powerful method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals and functional materials.

Similarly, the Sonogashira coupling of this compound with terminal alkynes provides a direct route to 3-alkynylpyrazole derivatives. nih.govmdpi.com These products can serve as key intermediates for the synthesis of more complex fused heterocyclic systems through subsequent intramolecular cyclization reactions. wisdomlib.org The Buchwald-Hartwig amination offers a complementary pathway for the introduction of nitrogen-based functionalities. researchgate.netnih.govumn.edu By coupling the iodopyrazole with various amines, a diverse library of 3-aminopyrazole (B16455) derivatives can be accessed, which are themselves important pharmacophores.

The oxetane (B1205548) moiety, while generally stable under the conditions of these cross-coupling reactions, imparts beneficial properties to the resulting molecules. It is known to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are desirable characteristics in drug discovery and development. nih.gov The combination of the versatile reactivity of the 3-iodopyrazole core with the property-enhancing effects of the N-oxetanyl group makes this compound a powerful and modern building block for the construction of novel and complex heterocyclic architectures.

Table 1: Key Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, suitable phosphine (B1218219) ligand |

Precursor for Radiopharmaceutical Development (Focus on synthetic methodology for labeling)

The structural features of this compound make it an attractive precursor for the development of radiopharmaceuticals, particularly for use in Positron Emission Tomography (PET). nih.gov PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, and the development of novel radiotracers is crucial for advancing its diagnostic capabilities. acs.org

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and has been successfully incorporated into a variety of PET radiotracers. nih.gov The most common methods for radiolabeling such compounds involve the introduction of a positron-emitting isotope like Fluorine-18 (¹⁸F) or radioisotopes of iodine such as Iodine-125 (¹²⁵I). mdpi.comnih.gov

For the introduction of ¹⁸F, a common strategy involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. While the iodo group in this compound is not ideal for direct fluorination, it can be readily converted into a more suitable precursor. For example, the iodo-substituent can be transformed into a trialkylstannyl group via a Stille coupling, which can then undergo a halodestannylation reaction with [¹⁸F]F⁻. Alternatively, the iodo group can be converted to a nitro or trimethylammonium group, which are excellent leaving groups for aromatic nucleophilic substitution with [¹⁸F]fluoride. The oxetane moiety can also be a site for introducing a labeling precursor. For instance, a hydroxylated version of the oxetane could be tosylated to create a leaving group for ¹⁸F-labeling. nih.gov

The presence of the iodine atom in the parent molecule also opens up direct pathways for radioiodination. The compound could be labeled with radioisotopes of iodine, such as ¹²³I or ¹³¹I for Single Photon Emission Computed Tomography (SPECT) imaging, or with ¹²⁴I for PET imaging. This can be achieved through electrophilic iodination or, more commonly, through an iododestannylation reaction from a trialkyltin precursor. mdpi.com A tin precursor can be synthesized from the starting 3-iodopyrazole.

The N-linked oxetane group is expected to confer significant advantages to a potential radiopharmaceutical. The incorporation of oxetanes into drug molecules has been shown to improve aqueous solubility, reduce non-specific binding, and enhance metabolic stability, all of which are critical parameters for a successful radiotracer. umn.edumdpi.com These properties can lead to improved pharmacokinetic profiles, higher target-to-background ratios, and lower radiation doses to non-target tissues.

Table 2: Potential Radiolabeling Strategies for this compound

| Isotope | Labeling Precursor | Synthetic Method for Precursor from Title Compound | Labeling Reaction |

|---|---|---|---|

| ¹⁸F | 1-(Oxetan-3-yl)-3-(trimethylstannyl)-1H-pyrazole | Stille coupling with hexamethylditin | Halodestannylation with [¹⁸F]F⁻ |

| ¹⁸F | 3-Nitro-1-(oxetan-3-yl)-1H-pyrazole | Nitration (requires subsequent functionalization) | Nucleophilic aromatic substitution with [¹⁸F]F⁻ |

| ¹²⁵I / ¹²³I | 1-(Oxetan-3-yl)-3-(trimethylstannyl)-1H-pyrazole | Stille coupling with hexamethylditin | Iododestannylation with [¹²⁵I]NaI or [¹²³I]NaI |

Ligand Development in Organometallic Catalysis (Emphasis on coordination chemistry and catalyst design)

Pyrazole derivatives are a well-established class of ligands in organometallic catalysis, owing to the ability of the nitrogen atoms in the pyrazole ring to coordinate with a wide variety of transition metals. nih.govresearchgate.net The compound this compound presents an interesting scaffold for the design of novel ligands with potentially tunable steric and electronic properties.

The coordination chemistry of pyrazoles is rich and varied. The N2 nitrogen of the pyrazole ring is a common coordination site, and pyrazole-based ligands can act as monodentate, bidentate, or polydentate chelators depending on the presence of other coordinating groups. researchgate.net In the case of this compound, the primary coordination would likely occur through the N2 nitrogen.

The substituents on the pyrazole ring play a crucial role in modulating the properties of the resulting metal complexes. The N-oxetanyl group is a unique feature that could influence the catalytic activity in several ways. The oxetane ring is a polar, three-dimensional structure that can alter the steric environment around the metal center. nih.govnih.gov This can impact the selectivity of the catalyst, for example, by creating a chiral pocket in asymmetric catalysis. Furthermore, the oxetane's oxygen atom could potentially act as a hemilabile coordinating group, reversibly binding to the metal center during the catalytic cycle and influencing the stability and reactivity of catalytic intermediates.

The 3-iodo substituent offers several possibilities for ligand design. While the iodo group itself is not typically a coordinating atom, it can be used as a synthetic handle to introduce other functionalities. For instance, the iodo group could be replaced by a phosphine, another heterocyclic ring, or a chiral auxiliary via the cross-coupling reactions discussed in section 5.1. This would allow for the creation of a wide range of bidentate and polydentate ligands with tailored properties. Alternatively, the 3-iodopyrazole itself could be used as a ligand in catalytic systems where the C-I bond remains intact during the reaction. In such cases, the electronic effect of the iodo group would influence the donor properties of the pyrazole ligand.

The design of catalysts based on this compound would likely involve its reaction with a suitable metal precursor, such as a palladium(II) salt, to form a pre-catalyst. The performance of such a catalyst in cross-coupling reactions would then depend on the interplay between the coordination of the pyrazole ligand, the influence of the oxetane moiety, and the reactivity of the C-I bond.

Incorporation into Polymer Chemistry and Advanced Materials Science

The unique combination of a reactive iodo-substituent and a functional oxetane ring makes this compound a compelling candidate for the development of novel polymers and advanced materials. Both pyrazole and oxetane moieties have been independently incorporated into polymer backbones and side chains to impart specific properties. mdpi.comumn.edu

One major strategy for incorporating this molecule into a polymer would be to first convert it into a polymerizable monomer. The 3-iodo group is an ideal starting point for this transformation. Through a Sonogashira coupling with a protected acetylene (B1199291) followed by deprotection and subsequent polymerization, or a Heck coupling with ethylene, a vinyl group could be introduced at the 3-position of the pyrazole ring. The resulting 3-vinyl-1-(oxetan-3-yl)-1H-pyrazole could then undergo radical or transition-metal-catalyzed polymerization to yield a polymer with pendant N-oxetanyl-pyrazole units. Such polymers could exhibit interesting properties for applications in areas like metal chelation, catalysis, or as functional coatings.

Alternatively, the oxetane ring itself offers a route to polymerization. Oxetanes are known to undergo cationic ring-opening polymerization to form polyethers. bas.bg While the conditions for this type of polymerization can be harsh, it is conceivable that under carefully controlled conditions, the oxetane ring of this compound could be opened to form a polyether with pendant 3-iodopyrazole groups. These polymers would have a flexible polyether backbone and functionalizable iodo-substituents, which could be further modified post-polymerization to introduce a wide range of functionalities.

The resulting polymers, whether derived from the pyrazole or the oxetane moiety, would be expected to have unique properties. The pyrazole units can provide sites for metal coordination, hydrogen bonding, and can contribute to the thermal stability of the material. mdpi.com The oxetane group, if retained as a pendant moiety, can enhance the solubility and processability of the polymer. nih.gov The combination of these features could lead to the development of advanced materials with applications in fields such as smart materials, membranes for separation, or as polymeric supports for catalysts.

Application as a Mechanistic Probe in Reaction Discovery and Chemical Biology

The distinct structural features of this compound make it a potentially powerful tool for probing reaction mechanisms and biological processes. A chemical probe is a small molecule that can be used to study the function of a protein or a biological pathway, and the design of effective probes is a cornerstone of chemical biology.

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov This suggests that the pyrazole core of the title compound can serve as a good starting point for the development of probes that target specific proteins or enzymes.

The 3-iodo substituent is a particularly useful feature for a chemical probe. The carbon-iodine bond can participate in a variety of reactions, allowing for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photo-affinity labels. For example, a Sonogashira coupling could be used to attach a fluorescent dye to the pyrazole ring, creating a probe that can be used to visualize the localization of a target protein within a cell. The iodo group can also serve as a reactive handle for covalent modification of a target protein, which can be a powerful strategy for identifying protein binding partners.

The oxetane moiety also contributes to the potential of this molecule as a chemical probe. As mentioned previously, the oxetane ring can improve the physicochemical properties of a molecule, which is crucial for its use in a biological context. researchgate.netresearchgate.net Good solubility and cell permeability are essential for a probe to be effective in cellular assays. Furthermore, the three-dimensional nature of the oxetane ring can be used to control the conformation of the probe, which can lead to improved selectivity for its target.

In the context of reaction discovery, this compound can be used as a test substrate to explore the scope and mechanism of new chemical transformations. The presence of multiple reactive sites—the C-I bond, the pyrazole ring, and the oxetane—allows for the investigation of chemoselectivity in new reactions. By systematically studying the reactivity of this compound with different reagents and catalysts, chemists can gain valuable insights into the factors that govern chemical reactivity, which can aid in the development of new and more efficient synthetic methods.

Advanced Analytical Techniques and Methodologies for the Structural and Purity Assessment of 3 Iodo 1 Oxetan 3 Yl 1h Pyrazole

High-Resolution Spectroscopic Methods for Structure Validation and Elucidation

2D-NMR Spectroscopy: While standard 1H and 13C NMR provide initial structural information, 2D-NMR techniques are crucial for definitive assignments. nih.govorientjchem.orgresearchgate.net For 3-iodo-1-(oxetan-3-yl)-1H-pyrazole, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the proton-proton coupling network within the oxetane (B1205548) and pyrazole (B372694) rings, confirming the connectivity of the methylene and methine protons of the oxetane ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the 13C signals for each protonated carbon in the molecule.

HMBC: This long-range correlation experiment is critical for connecting the oxetanyl substituent to the pyrazole ring. Correlations between the oxetane protons and the pyrazole ring carbons, and vice-versa, would definitively establish the N1-substitution pattern.

Solid-State NMR (ssNMR): The structure of pyrazoles in the solid state can be investigated using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR. acs.orgresearchgate.net This is particularly useful for studying tautomerism and intermolecular interactions, such as hydrogen bonding, which are prevalent in pyrazole-containing compounds. acs.orgglobalresearchonline.netorgsyn.org For this compound, ssNMR could provide information on its crystalline packing and any polymorphic forms that may exist. researchgate.netnih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Techniques such as electrospray ionization (ESI) would be used to generate the molecular ion, and the accurate mass measurement would validate the chemical formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by identifying characteristic fragments of the pyrazole and oxetane rings. researchgate.netresearchgate.net

| Technique | Information Obtained for this compound |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirmation of the N1-substitution of the oxetane ring on the pyrazole. |

| Solid-State NMR (ssNMR) | Information on crystalline packing, polymorphism, and intermolecular interactions in the solid state. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition and fragmentation patterns to support the proposed structure. |

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Isomers

Chromatographic techniques are vital for assessing the purity of this compound and for the isolation of any potential isomers. High-performance liquid chromatography (HPLC) is a primary tool for this purpose.

Chiral HPLC: The presence of a stereocenter on the oxetane ring at the point of attachment to the pyrazole nitrogen means that this compound is a chiral molecule and exists as a pair of enantiomers. Chiral HPLC is a powerful technique for the separation and quantification of these enantiomers. nih.govchromatographyonline.comnih.govphenomenex.com Polysaccharide-based chiral stationary phases are often effective for resolving racemic mixtures of pyrazole derivatives. nih.govnih.govresearchgate.net The development of a robust chiral HPLC method is crucial for monitoring enantioselective syntheses or for the preparative separation of the individual enantiomers for further studies. nih.govnih.gov

Preparative Chromatography: For the isolation of larger quantities of this compound, preparative chromatography is employed. evotec.com This can be performed using either normal-phase or reversed-phase conditions, depending on the polarity of the compound. The goal is to obtain the target molecule with a high degree of purity, free from starting materials, reagents, and byproducts.

| Technique | Application for this compound |

| Chiral HPLC | Separation and quantification of the (R)- and (S)-enantiomers. |

| Preparative Chromatography | Isolation and purification of the compound on a larger scale. |

X-ray Crystallography and Solid-State Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov Obtaining a suitable crystal of this compound would allow for the unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and the conformation of the oxetane ring. scilit.commdpi.com

Furthermore, the crystal structure would reveal the details of intermolecular interactions, such as hydrogen bonding and potential halogen bonding involving the iodine atom, which govern the crystal packing. researchgate.net While the crystal structure of the parent 4-iodo-1H-pyrazole has been reported to form catemeric motifs through N-H···N hydrogen bonds mdpi.com, the N1-substitution in this compound precludes this specific interaction, making other packing forces dominant.

Hyphenated Analytical Techniques for Reaction Monitoring and Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time reaction monitoring and the analysis of complex mixtures.

GC-MS and LC-MS: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to monitor the progress of the synthesis of this compound. researchgate.net These techniques allow for the identification of the product, starting materials, intermediates, and any byproducts, providing valuable information for reaction optimization. mdpi.com

In situ NMR: For a more detailed understanding of the reaction mechanism and kinetics, in situ NMR spectroscopy can be employed. researchgate.netnih.gov This technique allows for the direct observation of the reaction mixture over time, providing real-time data on the concentration of reactants, intermediates, and products without the need for sampling and quenching. This can be particularly insightful for understanding the regioselectivity of the pyrazole ring formation.

| Technique | Application in the Synthesis of this compound |

| GC-MS / LC-MS | Monitoring reaction progress, identifying products and byproducts. |

| In situ NMR | Real-time monitoring of reactant consumption and product formation, providing mechanistic insights. |

Quantitative Analytical Methods for Reaction Kinetics and Thermodynamic Studies

Quantitative analytical methods are essential for determining the kinetics and thermodynamics of the reactions involved in the synthesis of this compound.

Reaction Kinetics: The rate of a chemical reaction can be studied by monitoring the change in concentration of a reactant or product over time. researchgate.netresearchgate.net This is often achieved using techniques like HPLC or NMR spectroscopy, where the concentration of the species of interest is measured at different time points. orgsyn.orgrsc.org Understanding the reaction kinetics is crucial for optimizing reaction conditions such as temperature, concentration, and catalyst loading to maximize the yield and minimize reaction times. mdpi.com

Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can provide insights into the spontaneity and equilibrium position of a reaction. nih.gov While direct calorimetric measurements can be used, temperature-dependent kinetic studies can also provide thermodynamic information through the Arrhenius and Eyring equations. For pyrazole derivatives, computational studies are also frequently employed to calculate thermodynamic properties and to understand tautomeric equilibria. nih.govresearchgate.net

| Study | Methodology | Information Gained |

| Reaction Kinetics | Monitoring concentration changes over time via HPLC or NMR. | Determination of reaction rates, rate laws, and activation energies. |

| Thermodynamic Studies | Calorimetry or temperature-dependent kinetic studies, often supplemented by computational methods. | Evaluation of enthalpy, entropy, and Gibbs free energy of reaction. |

Emerging Research Frontiers and Unexplored Avenues for 3 Iodo 1 Oxetan 3 Yl 1h Pyrazole Research

Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly paramount in modern synthetic organic chemistry, compelling researchers to develop methodologies that are not only efficient but also environmentally responsible. While specific sustainable synthetic routes for 3-iodo-1-(oxetan-3-yl)-1H-pyrazole are not yet extensively documented, the broader field of pyrazole (B372694) synthesis offers valuable insights into potential green strategies.

One promising approach involves the utilization of heterogeneous catalysts, which can be easily recovered and reused, thereby minimizing waste. For instance, the use of nano-ZnO as a catalyst in the synthesis of 1,3,5-substituted pyrazole derivatives has been reported as a highly efficient and environmentally friendly method. mdpi.com This process benefits from a short reaction time and a straightforward work-up procedure. mdpi.com Adapting such a catalytic system to the synthesis of this compound could involve the condensation of a suitable β-dicarbonyl precursor with an oxetan-3-yl hydrazine (B178648) in the presence of a recyclable catalyst.

Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation, represent another cornerstone of green synthesis. The synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been successfully achieved under such conditions. mdpi.com Exploring the feasibility of a one-pot, solvent-free, microwave-assisted synthesis of this compound from readily available starting materials would be a significant step towards a more sustainable production process.

The following table outlines potential sustainable synthetic approaches for pyrazole derivatives, which could be adapted for the target compound:

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Heterogeneous Catalysis | Use of recyclable catalysts like nano-ZnO for the cyclocondensation step. mdpi.com | Catalyst reusability, reduced waste, milder reaction conditions. |

| Microwave-Assisted Synthesis | Acceleration of the reaction rate and improved yields under solvent-free conditions. mdpi.com | Energy efficiency, faster reactions, potential for higher purity products. |

| One-Pot Reactions | Combining multiple synthetic steps into a single operation to reduce solvent usage and purification steps. nih.gov | Increased efficiency, reduced waste generation, lower operational costs. |

| Use of Greener Solvents | Employing water, ethanol, or other biodegradable solvents in place of hazardous organic solvents. | Reduced environmental impact, improved safety profile. |

Exploration of Unconventional Reactivity and Novel Transformations

The iodo-substituent at the 3-position of the pyrazole ring is a versatile synthetic handle, traditionally employed in cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions. arkat-usa.orgresearchgate.net While these are powerful tools for carbon-carbon and carbon-heteroatom bond formation, the exploration of unconventional reactivity patterns for this compound could unlock novel chemical space.

A particularly intriguing and underexplored avenue is the electrooxidative functionalization of the pyrazole core. Electrochemistry offers a green and efficient alternative to traditional chemical oxidants, often proceeding with high selectivity and without the need for harsh reagents. nih.gov The electrooxidative C-H halogenation of pyrazoles has been demonstrated, providing a direct route to halogenated pyrazoles which are valuable synthetic intermediates. nih.gov Investigating the electrochemical behavior of this compound could reveal novel transformations, such as intramolecular cyclizations involving the oxetane (B1205548) ring or intermolecular coupling reactions.

Another area of interest is the potential for the iodo-pyrazole to participate in radical reactions. The C-I bond can be homolytically cleaved under photolytic or radical-initiating conditions, generating a pyrazolyl radical that could engage in a variety of transformations not accessible through traditional ionic pathways.

The following table summarizes some potential novel transformations for this compound:

| Reaction Type | Potential Outcome | Significance |

| Electrooxidative Coupling | Dimerization or coupling with other nucleophiles at the C-H positions of the pyrazole ring. nih.gov | Access to novel dimeric structures and functionalized pyrazoles without the need for pre-functionalization. |

| Intramolecular Electrocyclization | Formation of novel fused heterocyclic systems through reaction between the pyrazole and oxetane moieties. | Generation of complex molecular architectures with potential biological activity. |

| Radical-Mediated Reactions | Addition to alkenes or alkynes, or participation in cascade reactions. | Creation of new carbon-carbon bonds and complex molecular scaffolds under mild conditions. |

| Transition-Metal Catalyzed C-H Activation | Direct functionalization of the C-H bonds on the pyrazole ring, guided by the oxetane substituent. | A more atom-economical approach to the synthesis of substituted pyrazoles. |

Development of Photocatalytic and Electrocatalytic Applications

The unique electronic properties of the pyrazole ring, coupled with the presence of a heavy iodine atom, suggest that this compound could be a promising candidate for photocatalytic and electrocatalytic applications. Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field with applications in organic synthesis, environmental remediation, and energy production. nih.gov

While specific studies on the photocatalytic activity of this compound are lacking, the general class of pyrazole derivatives has been employed in photocatalytic systems. nih.gov For instance, pyrazole-based ligands can coordinate with metal centers to form photocatalytically active complexes. mdpi.com The oxetane and iodo substituents on the target molecule could modulate the electronic properties of such complexes, potentially enhancing their catalytic efficiency or enabling novel reactivity.

In the realm of electrocatalysis, the electrooxidative functionalization of pyrazoles highlights their potential to act as mediators or catalysts in electrochemical transformations. nih.gov The reversible oxidation and reduction of the pyrazole core could be harnessed to catalyze a variety of reactions, such as the oxidation of organic substrates or the reduction of carbon dioxide. The electron-withdrawing nature of the iodine atom and the potential for the oxetane ring to influence the redox potential of the molecule are key factors to be investigated.

Potential photocatalytic and electrocatalytic applications are outlined below:

| Application Area | Potential Role of this compound | Research Direction |

| Organic Synthesis | As a photosensitizer or a component of a photocatalytic system for reactions like C-H activation or cycloadditions. nih.gov | Investigation of its photophysical properties and its performance in known photocatalytic reactions. |

| Environmental Remediation | As a catalyst for the degradation of organic pollutants in water. | Evaluation of its ability to generate reactive oxygen species under illumination. |

| Energy Conversion | As a component in dye-sensitized solar cells or as an electrocatalyst for fuel cells. | Synthesis of metal complexes and evaluation of their photovoltaic or electrocatalytic performance. |

| Electrosynthesis | As a mediator in electrosynthetic reactions, facilitating electron transfer between the electrode and the substrate. nih.gov | Cyclic voltammetry studies to determine its redox properties and its ability to catalyze model reactions. |

Design and Synthesis of Conformationally Restricted Analogues for Chemical Probing

The introduction of conformational constraints into a molecule is a powerful strategy in medicinal chemistry and chemical biology for enhancing binding affinity, selectivity, and metabolic stability. The oxetane ring in this compound already imparts a degree of conformational rigidity. Further design and synthesis of conformationally restricted analogues could lead to valuable chemical probes for studying biological systems.

One approach is to synthesize analogues where the oxetane ring is incorporated into a larger, more rigid bicyclic or spirocyclic system. This would lock the orientation of the substituent at the N1 position of the pyrazole, allowing for a more precise probing of protein binding pockets. For example, the synthesis of 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles, which are based on a conformationally restricted pyrazole framework, has been reported as a strategy for developing potent enzyme inhibitors. nih.gov

The iodine atom at the 3-position serves as a convenient point for further functionalization, allowing for the attachment of fluorescent tags, photoaffinity labels, or other reporter groups. This would enable the synthesized analogues to be used as chemical probes to identify and study the biological targets of pyrazole-based compounds.

The following table presents some strategies for the design of conformationally restricted analogues:

| Design Strategy | Example | Potential Application |

| Incorporation into Bicyclic Systems | Synthesis of pyrazolo-fused oxetanes. | Probing the spatial requirements of binding pockets in enzymes and receptors. |

| Spirocyclic Analogues | Spiro-fusion of a cyclopropyl (B3062369) or cyclobutyl ring to the oxetane moiety. | Enhancing metabolic stability and fine-tuning the conformational preferences. |

| Introduction of Bulky Substituents | Addition of sterically demanding groups to the oxetane or pyrazole rings. | Restricting rotation around single bonds and locking the molecule into a specific conformation. |

| Functionalization for Chemical Probing | Attachment of a fluorophore or biotin (B1667282) tag via the iodo-substituent. | Visualizing the subcellular localization of the compound or identifying its binding partners. |

Integration into Advanced Functional Materials and Supramolecular Assemblies

The self-assembly of molecules into well-defined supramolecular structures is a bottom-up approach to the fabrication of advanced functional materials with applications in electronics, sensing, and nanotechnology. Pyrazole derivatives are excellent building blocks for supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. mdpi.com

The this compound molecule possesses several features that make it an attractive candidate for integration into functional materials. The pyrazole ring can act as a hydrogen bond donor and acceptor, as well as a ligand for metal coordination. The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used to direct the self-assembly of molecules. The oxetane ring, with its polar oxygen atom, can also engage in hydrogen bonding and dipole-dipole interactions.

The combination of these functionalities could be exploited to construct a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. These materials could exhibit interesting properties, such as liquid crystallinity, non-linear optical activity, or porosity. For instance, pyrazole-based ligands have been used to construct metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis. mdpi.com Furthermore, the incorporation of pyrazole scaffolds into organic light-emitting diode (OLED) materials has been reported. arkat-usa.orgresearchgate.net

The potential for creating advanced materials is summarized below:

| Material Type | Role of this compound | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | As a multitopic ligand, coordinating to metal ions through the pyrazole nitrogen atoms and potentially the oxetane oxygen. mdpi.com | Porosity for gas storage and separation, catalytic activity. |

| Liquid Crystals | The rigid pyrazole core and the directional non-covalent interactions could promote the formation of liquid crystalline phases. | Applications in displays and sensors. |

| Halogen-Bonded Co-crystals | The iodine atom can act as a halogen bond donor to assemble with halogen bond acceptors. | Crystal engineering of materials with specific electronic or optical properties. |

| Organic Light-Emitting Diodes (OLEDs) | As a host material or as a ligand in emissive metal complexes. arkat-usa.orgresearchgate.net | High efficiency and color-tunable light emission for displays and lighting. |

| Supramolecular Gels | Self-assembly into fibrillar networks that can entrap solvent molecules. | Applications in drug delivery, tissue engineering, and environmental remediation. |

Q & A

Q. Table 1. Optimization of Sonogashira Cross-Coupling Conditions

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (Pd source) | Pd(PPh₃)₄ (5 mol%) | >80% | |

| Solvent | DMF/Toluene (1:1) | High solubility | |

| Temperature | 70°C | Balances kinetics | |

| Reaction Time | 12–16 hours | Complete conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.